REACTION_CXSMILES
|
CS(C)=O.[C:5](=O)([O-])[O-].[K+].[K+].[C:11]1([C:17]2[NH:18][C:19]3[C:24]([C:25]=2[C:26](=[O:28])[CH3:27])=[CH:23][CH:22]=[CH:21][CH:20]=3)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.IC>O>[CH3:5][N:18]1[C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:25]([C:26](=[O:28])[CH3:27])=[C:17]1[C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C=1NC2=CC=CC=C2C1C(C)=O
|
Name
|
|
Quantity
|
0.75 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.75 h
|
Duration
|
2.75 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ether (3×40 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water (4×40 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil which
|
Type
|
CUSTOM
|
Details
|
was crystallised from cyclohexane
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=C(C2=CC=CC=C12)C(C)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: CALCULATEDPERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |